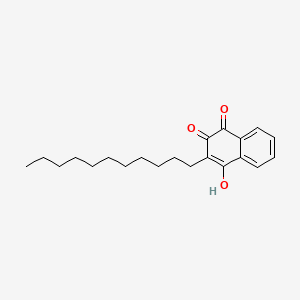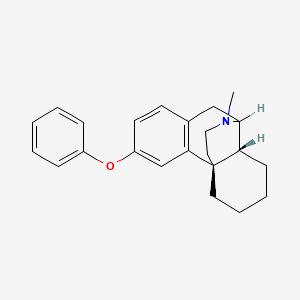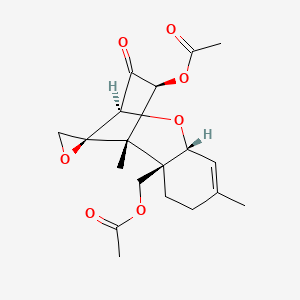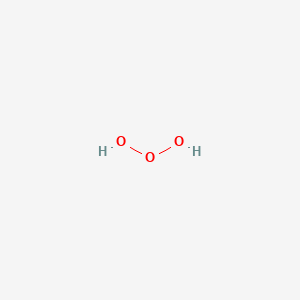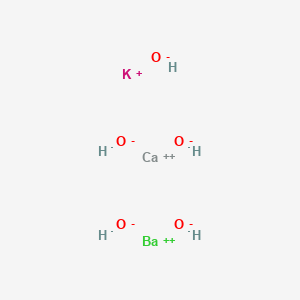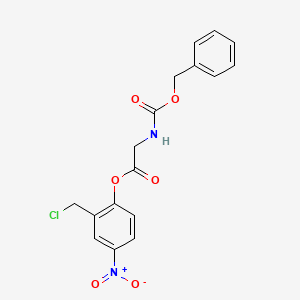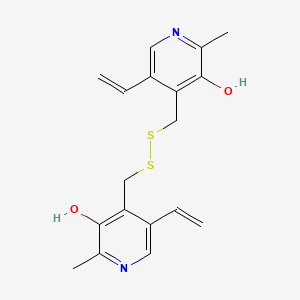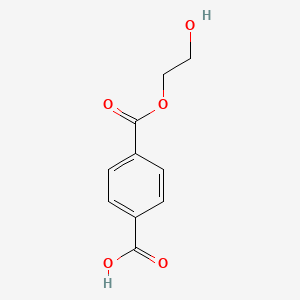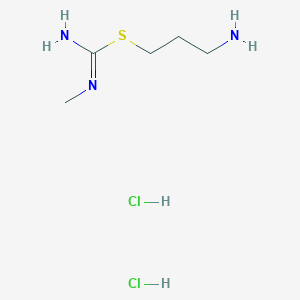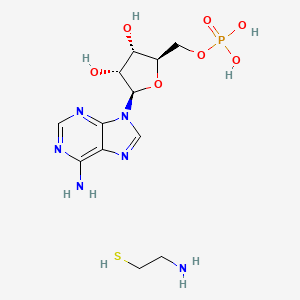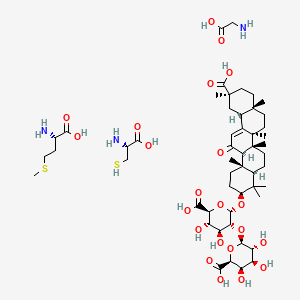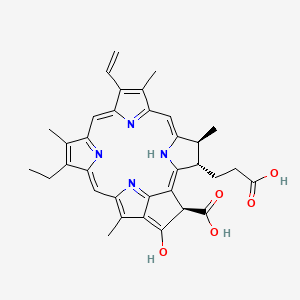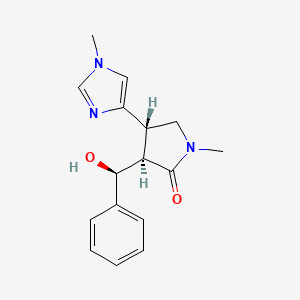
Cynometrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cynometrine is a member of imidazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cynometrine, a γ-lactam based alkaloid found in Cynometra hankei, has been synthesized from 1-methyl-imidazole-4-carboxaldehyde. The key synthesis step involves a regio-, stereo-, and chemoselective 1,3-dipolar cycloaddition of a dithiolane-fused azomethine ylide (Fishwick, Foster, & Carr, 1996).
Biological and Medicinal Applications
Ethnomedicine and Secondary Metabolites :
- The genus Cynometra, including compounds like this compound, is recognized for its use in traditional medicine and as a source of secondary metabolites like flavonoids and terpenoids. These compounds have potential health benefits, including antioxidant, antimicrobial, and anti-inflammatory activities (Sabiha et al., 2022).
Chemical Isolation and Identification :
- Alkaloids including this compound have been isolated from Cynometra hankei, with their structures elucidated through chemical and spectral data. This research aids in understanding the chemical diversity and potential applications of these compounds (Waterman & Faulkner, 1981).
Impact on Human Health
- While specific studies directly focusing on this compound's impact on human health are limited, research on similar compounds in the Cynometra genus indicates potential health benefits. However, further experimental studies are necessary to fully understand and utilize these compounds for pharmaceutical applications (Sabiha et al., 2022).
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1 |
InChI-Schlüssel |
UJMVRXMFOYOOMI-NWANDNLSSA-N |
Isomerische SMILES |
CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C |
SMILES |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
Kanonische SMILES |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


